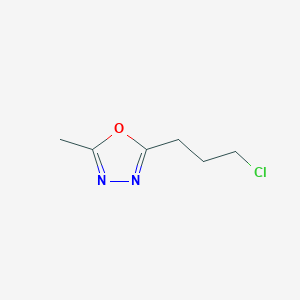![molecular formula C15H15N5OS2 B2876248 N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide CAS No. 2034303-36-9](/img/structure/B2876248.png)
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of benzothiazole and thiadiazole, both of which are heterocyclic compounds containing sulfur and nitrogen .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound is analyzed based on IR, 1H, 13C NMR, and mass spectral data . The presence of the thiadiazole and benzothiazole rings in the compound contributes to its unique chemical properties .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Anti-Arrhythmic Activity
A study by Abdel‐Aziz, H., Abdel-Wahab, B. F., El-Sharief, M., & Abdulla, M. M. (2009) explored the synthesis of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives. Some of the newly synthesized compounds, which include structures related to N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide, showed significant anti-arrhythmic activity. This highlights the potential of these compounds in the development of new anti-arrhythmic drugs (Abdel‐Aziz et al., 2009).
2. Antimicrobial Studies
Anuse, D. G., Mali, S. N., Thorat, B., Yamgar, R., & Chaudhari, H. K. (2019) conducted a study on substituted 2-aminobenzothiazoles derivatives, including compounds structurally similar to N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide. The synthesized compounds were evaluated for their antimicrobial activity and showed promising results against various bacterial and fungal strains. This suggests the potential application of these compounds in the development of new antimicrobial agents (Anuse et al., 2019).
3. Mycobacterium Tuberculosis GyrB Inhibitors
In a study by Jeankumar, V. U., Renuka, J., Santosh, P., Soni, V., Sridevi, J., Suryadevara, P., Yogeeswari, P., & Sriram, D. (2013), a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates was synthesized and evaluated for their activity against Mycobacterium tuberculosis. One of the compounds in this series showed promising activity and could be a potential lead compound for developing new antituberculosis drugs (Jeankumar et al., 2013).
4. Anticancer Activity
Tiwari, S. V., Siddiqui, S., Seijas, J., Vázquez-Tato, M., Sarkate, A., Lokwani, D. K., & Nikalje, A. P. (2017) synthesized a series of Schiff’s bases containing thiadiazole and benzamide groups, which are structurally related to the compound . These compounds exhibited promising anticancer activity against several human cancer cell lines, indicating their potential as anticancer agents (Tiwari et al., 2017).
5. Anti-Mycobacterial Chemotypes
Pancholia, S., Dhameliya, T. M., Shah, P., Jadhavar, P. S., Sridevi, J., Yogeshwari, P., Sriram, D., & Chakraborti, A. (2016) identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes. Their study revealed several compounds with potential anti-tubercular activity, highlighting the importance of this class of compounds in developing new treatments for tuberculosis (Pancholia et al., 2016).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins, depending on the specific context.
Mode of Action
These interactions can lead to changes in the conformation or activity of the target proteins, thereby affecting their function .
Biochemical Pathways
Given the broad range of biological activities associated with 1,3,4-thiadiazole derivatives, it is likely that the compound affects multiple pathways . These could include pathways involved in cell signaling, metabolism, and other cellular processes.
Pharmacokinetics
Factors such as solubility, stability, and permeability can influence the compound’s absorption and distribution, while metabolic stability and interactions with drug-metabolizing enzymes can affect its metabolism and excretion .
Result of Action
Based on the reported biological activities of similar compounds, it is likely that the compound could have effects such as modulation of enzyme activity, alteration of cell signaling pathways, and potential impacts on cell growth and survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Moreover, the physiological environment within the body, including factors such as blood flow, tissue distribution, and the presence of biological barriers, can also influence the compound’s action .
Eigenschaften
IUPAC Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS2/c21-14(15-18-11-3-1-2-4-12(11)22-15)17-10-5-7-20(8-6-10)13-9-16-23-19-13/h1-4,9-10H,5-8H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKMURCBADFGFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=NC3=CC=CC=C3S2)C4=NSN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2876165.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2876166.png)
![2-(4-ethylphenyl)-4-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2876167.png)


![3-amino-N-[2-(propylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2876177.png)






![3-Chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B2876186.png)
![N-(3-acetylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2876187.png)